Cyclopentyl prop-2-ene-1-sulfonate

Description

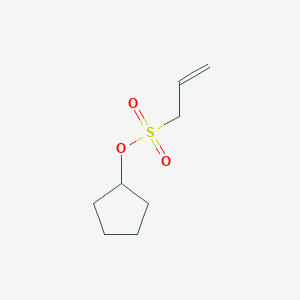

Cyclopentyl prop-2-ene-1-sulfonate is a sulfonate ester characterized by a cyclopentyl group attached to a propenyl sulfonate backbone. This compound is structurally significant in organic synthesis, particularly in alkylation and esterification reactions. The cyclopentyl moiety may enhance lipophilicity and metabolic stability compared to non-cyclic analogs, as seen in related cyclopentyl-containing compounds .

Properties

CAS No. |

30408-86-7 |

|---|---|

Molecular Formula |

C8H14O3S |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

cyclopentyl prop-2-ene-1-sulfonate |

InChI |

InChI=1S/C8H14O3S/c1-2-7-12(9,10)11-8-5-3-4-6-8/h2,8H,1,3-7H2 |

InChI Key |

YCNVPCOJDRJYDN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=O)(=O)OC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl prop-2-ene-1-sulfonate typically involves the reaction of cyclopentyl alcohol with prop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl prop-2-ene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of cyclopentyl amines or ethers.

Oxidation: Formation of cyclopentyl sulfonic acids.

Reduction: Formation of cyclopentyl sulfides or thiols.

Scientific Research Applications

Cyclopentyl prop-2-ene-1-sulfonate is a chemical compound with the molecular formula . It has applications in scientific research, specifically in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.

- Biology This compound is investigated as a biochemical probe or reagent.

- Medicine It is explored for potential therapeutic properties, including antimicrobial and anti-inflammatory effects. In addition, sulfonate-based salts have been researched for managing visceral pain .

- Industry this compound is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Substitution Reactions The sulfonate group can be substituted by nucleophiles such as amines or alcohols. Common reagents and conditions for this include nucleophiles like sodium azide or potassium hydroxide in polar solvents, leading to the formation of cyclopentyl amines or ethers.

- Oxidation Reactions The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of cyclopentyl sulfonic acids.

- Reduction Reactions Reduction of the sulfonate group can lead to the formation of sulfides or thiols, using reducing agents like lithium aluminum hydride or sodium borohydride.

Mechanism of Action

The mechanism of action of cyclopentyl prop-2-ene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate

- Structural Differences : Lacks the cyclopentyl group; instead, it features a methyl-substituted propenyl sulfonate.

- Reactivity: Primarily used as a monomer in ion-exchange resins and surfactants due to its sulfonate group’s strong acidity and solubility in water .

| Property | Cyclopentyl Prop-2-ene-1-sulfonate | Sodium 2-Methylprop-2-ene-1-sulphonate |

|---|---|---|

| Cyclic Substituent | Cyclopentyl | None (methyl group) |

| Solubility | Likely lipophilic | Highly water-soluble |

| GHS Classification | Not available in evidence | Non-hazardous |

| Primary Use | Synthetic intermediate (inferred) | Polymer chemistry, surfactants |

Cyclopentyl Chloroformate

- Structural Differences : Contains a chloroformate group instead of a sulfonate.

- Reactivity: Used as an intermediate in peptide synthesis and industrial processes.

- Safety : Requires careful handling due to corrosive and toxic properties (exempt from REACH registration due to low production volume) .

Cyclopentyl m-Cresol Derivatives

- Structural Differences: Features a phenolic -OH group substituted with a cyclopentyl ring.

- Reactivity : Synthesized via acid-catalyzed alkylation of m-cresol with cyclopentene. The cyclopentyl group directs substitution to ortho/para positions relative to the hydroxyl group, influencing regioselectivity .

Cyclopentyl-Containing PPARγ Ligands

- Biological Activity : Cyclopentyl-substituted pyrrole derivatives exhibit partial PPARγ agonist/antagonist activity. The order of potency is dihydropyrrolyl > cyclopentenyl > cyclopentyl > pyrrolidinyl, highlighting the impact of ring saturation and substituent size on receptor binding .

Metabolic and Stability Comparisons

- Metabolic Pathways: Cyclopentyl-containing compounds (e.g., cyclopentylfentanyl) undergo hydroxylation at the cyclopentyl ring and piperidine moieties, with nor-cyclopentyl metabolites being predominant . This suggests that the cyclopentyl group in this compound may similarly resist rapid degradation, enhancing bioavailability.

Research Implications and Gaps

- Synthetic Applications : this compound’s utility in creating lipophilic sulfonate esters warrants exploration for drug delivery systems or hydrophobic polymer coatings.

- Toxicological Data: No direct evidence on its toxicity or environmental persistence exists. Extrapolating from sodium 2-methylprop-2-ene-1-sulphonate, it may exhibit low acute toxicity but requires empirical validation .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Cyclopentyl prop-2-ene-1-sulfonate, and how can reaction purity be optimized?

- Methodology : Begin with nucleophilic substitution between cyclopentanol and prop-2-ene-1-sulfonyl chloride under anhydrous conditions. Use a tertiary amine (e.g., triethylamine) as an acid scavenger. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Optimize yield by controlling temperature (0–5°C) and stoichiometric ratios (1:1.2 alcohol:sulfonyl chloride). Confirm purity via HPLC (>98%) and characterize using H/C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology : Employ H NMR to identify sulfonate ester protons (δ 3.5–4.5 ppm) and cyclopentyl ring protons (δ 1.5–2.5 ppm). Use C NMR to confirm sulfonate carbonyl (δ ~110–120 ppm) and cyclopentyl carbons. Mass spectrometry (ESI-MS) should show [M+Na] peaks matching the molecular formula. Cross-validate with IR spectroscopy for sulfonate S=O stretches (~1350–1450 cm). Discrepancies in data require repeating under controlled conditions or using alternative techniques (e.g., X-ray crystallography for solid-state confirmation) .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or hydrolysis) during synthesis be systematically suppressed?

- Methodology : To minimize elimination, avoid elevated temperatures (>25°C) and use aprotic solvents (e.g., dichloromethane). For hydrolysis prevention, ensure rigorous drying of reactants and solvents (molecular sieves). Introduce inert gas purging (N/Ar) to exclude moisture. Kinetic studies under varying conditions (pH, solvent polarity) can identify dominant pathways. Use LC-MS to detect trace byproducts and adjust reaction parameters iteratively .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., reactivity or stability predictions)?

- Methodology : Re-examine computational models (DFT, MD) for accuracy in solvation effects and transition-state approximations. Validate with experimental kinetic data (e.g., Arrhenius plots) and substituent electronic parameters (Hammett plots). If discrepancies persist, conduct isotopic labeling (e.g., O in sulfonate) to trace mechanistic pathways. Collaborative peer review of computational assumptions is recommended .

Q. How should researchers address batch-to-batch variability in physicochemical properties (e.g., solubility or thermal stability)?

- Methodology : Implement strict quality control protocols:

- Solubility : Measure in multiple solvents (water, DMSO, ether) via gravimetric analysis.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Statistical Analysis : Apply ANOVA to compare batches and identify outliers. Document synthesis conditions (humidity, stirring rate) to correlate with variability .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response or structure-activity relationships involving this compound?

- Methodology : Use nonlinear regression (e.g., Hill equation) for dose-response curves. For SAR studies, apply multivariate analysis (PCA or PLS) to correlate substituent effects (Hammett σ, π parameters) with activity. Validate models via leave-one-out cross-validation and report confidence intervals. Replicate experiments across independent labs to confirm reproducibility .

Q. How can researchers reconcile conflicting literature reports on the compound’s catalytic or inhibitory behavior?

- Methodology : Conduct meta-analysis of reported conditions (solvent, temperature, substrate scope). Replicate key studies under standardized protocols. Use advanced characterization (e.g., in situ FTIR or Raman spectroscopy) to detect transient intermediates. Publish negative results and methodological details to enhance transparency .

Ethical and Reporting Standards

Q. What ethical considerations are paramount when handling this compound in toxicity or ecotoxicity studies?

- Methodology : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423). Use in vitro models (e.g., zebrafish embryos) to minimize vertebrate use. Report LD/EC values with 95% confidence intervals. Disclose conflicts of interest and adhere to FAIR data principles for public accessibility .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.